molecular formula C13H19NO3 B2569088 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2567498-51-3

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2569088
CAS No.: 2567498-51-3
M. Wt: 237.299
InChI Key: GQMMHCUCJGTAAQ-UHFFFAOYSA-N
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Description

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol This compound is characterized by a cyclobutane ring attached to a piperidine ring, which is further substituted with a prop-2-enoyl group

Preparation Methods

The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMHCUCJGTAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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